Meteneprost-d9: Structural Architecture, Pharmacodynamics, and Analytical Applications in Eicosanoid Research
Meteneprost-d9: Structural Architecture, Pharmacodynamics, and Analytical Applications in Eicosanoid Research
Executive SummaryMeteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) is a highly potent, metabolism-resistant synthetic analog of endogenous prostaglandin E2 (PGE2)[1]. Originally engineered to overcome the inherent chemical instability and rapid in vivo degradation of native prostaglandins, meteneprost exhibits profound uterine-stimulating properties and has been extensively evaluated in reproductive pharmacology[1][2].Meteneprost-d9 is the stable, isotopically labeled (deuterated) derivative of meteneprost[3]. By incorporating nine deuterium atoms into its aliphatic framework, Meteneprost-d9 serves as an indispensable internal standard (IS) for high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling the absolute quantification of meteneprost in complex biological matrices[3][4].
Chemical Architecture & Structural Biology
The molecular design of meteneprost represents a masterclass in rational drug design, specifically addressing two primary modes of PGE2 degradation:
-
The 9-Methylene Substitution (Chemical Stability): Native PGE2 is highly unstable in aqueous solutions because its C-9 carbonyl group and C-11 hydroxyl group readily undergo base- or acid-catalyzed dehydration (β-elimination) to form biologically inactive PGA2 or PGB2. In meteneprost, the C-9 carbonyl is replaced by an exo-methylene group[1][2].
-
16,16-Dimethylation (Metabolic Resistance): Endogenous prostaglandins are rapidly inactivated in the lungs and liver by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the crucial C-15 hydroxyl group into a ketone.
Deuteration Strategy: Meteneprost-d9
4 (Molecular Formula: C23H29D9O4) incorporates nine deuterium atoms, typically localized on the terminal aliphatic chain (C17-C20)[4].
-
Causality of Isotopic Placement: Placing heavy isotopes on the terminal alkyl chain ensures they do not interfere with the polar functional groups (hydroxyls, carboxylate) responsible for receptor binding or chromatographic interaction. The +9 Da mass shift (387.6 g/mol vs. 378.55 g/mol ) provides a robust mass-to-charge (m/z) separation in MS/MS, completely eliminating isotopic cross-talk or interference from the natural isotopic envelope of the unlabeled analyte[5][4].
Pharmacodynamics & Receptor Engagement
Meteneprost exerts its biological effects primarily through agonism of the 6[6]. Unlike native PGE2 or PGF1α, meteneprost achieves potent uterine contraction without triggering severe gastrointestinal side effects (e.g., enteropooling or diarrhea)[1][3].
Mechanistic Pathway: The EP2 receptor is a Gs-protein coupled receptor (GPCR). Upon meteneprost binding, the Gs alpha subunit stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent accumulation of intracellular cAMP activates Protein Kinase A (PKA), initiating a phosphorylation cascade that modulates intracellular calcium dynamics and smooth muscle contractility[6].
EP2 Receptor (PTGER2) signaling pathway activated by Meteneprost.
Physicochemical Properties Data Summary
To facilitate experimental design, the physicochemical properties of both the unlabeled and deuterated compounds are summarized below[4].
| Property | Meteneprost (Unlabeled) | Meteneprost-d9 |
| Molecular Formula | C23H38O4 | C23H29D9O4 |
| Molecular Weight | 378.55 g/mol | 387.61 g/mol |
| Monoisotopic Mass | 378.28 Da | 387.33 Da |
| LogP (Predicted) | 4.3 - 5.45 | ~4.3 - 5.45 |
| Solubility (Ethanol/DMSO) | >100 mg/mL | >100 mg/mL |
| Solubility (PBS, pH 7.2) | ~5 mg/mL | ~5 mg/mL |
| Target Receptor | EP2 (PTGER2) | EP2 (PTGER2) |
Synthesis Strategy
The core synthesis of the meteneprost scaffold, as originally established by 1, relies on a highly controlled olefination[1]:
-
Precursor Preparation: The synthesis begins with 16,16-dimethyl-PGE2 methyl ester bis(trimethylsilyl) ether.
-
Ylide Reaction: This precursor is reacted with a sulfur ylide—specifically, the reaction product of N,S-dimethyl-S-phenylsulfoximine and methylmagnesium chloride in tetrahydrofuran (THF) at -78°C[7].
-
Reduction & Hydrolysis: The resulting intermediate is treated with aluminum amalgam (AlHg) and acetic acid to yield 9-deoxy-9-methylene-16,16-dimethyl-PGE2 methyl ester. A final hydrolysis step using potassium hydroxide (KOH) in a methanol-water mixture yields the free acid, meteneprost[7].
For Meteneprost-d9, the synthesis utilizes a heavily deuterated aliphatic chain precursor during the initial construction of the lower (omega) side chain prior to attachment to the cyclopentane ring[4].
Analytical Workflow: LC-MS/MS Quantification Protocol
The primary application of Meteneprost-d9 is its use as an internal standard to correct for matrix effects, extraction recovery variance, and ionization suppression during mass spectrometry[5][4]. Below is a self-validating, step-by-step methodology for the extraction and quantification of meteneprost from plasma.
Step 1: Sample Preparation & Isotope Spiking
-
Aliquot 200 µL of human or animal plasma into a microcentrifuge tube.
-
Spike the sample with 10 µL of a working solution of Meteneprost-d9 (e.g., 100 ng/mL in methanol).
-
Causality: Spiking the IS at the very beginning ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the IS, preserving the quantitative ratio.
Step 2: Protein Precipitation & Solid Phase Extraction (SPE)
-
Add 600 µL of cold acetonitrile (ACN) containing 1% formic acid to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a pre-conditioned polymeric reversed-phase SPE cartridge.
-
Wash with 5% methanol in water to remove polar interferences. Elute with 100% methanol.
-
Causality: SPE isolates the lipophilic eicosanoids from phospholipids and salts, which are the primary culprits of ion suppression in the ESI source.
Step 3: UHPLC Separation
-
Evaporate the eluate under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 30% ACN / 70% Water with 0.1% Formic Acid).
-
Inject 5 µL onto a C18 sub-2 µm UHPLC column.
-
Causality: The C18 column resolves meteneprost from endogenous isomeric prostaglandins (like PGE2 or PGD2). Meteneprost and Meteneprost-d9 will co-elute perfectly due to identical lipophilicity.
Step 4: ESI-MS/MS Detection (Negative Ion Mode)
-
Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode, utilizing Multiple Reaction Monitoring (MRM).
-
Monitor the transition for Meteneprost: m/z 377.3 → [Fragment Ion].
-
Monitor the transition for Meteneprost-d9: m/z 386.3 → [Fragment Ion].
-
Causality: Negative ionization is optimal for the carboxylic acid moiety of prostaglandins, yielding stable[M-H]- precursor ions.
Step-by-step LC-MS/MS workflow utilizing Meteneprost-d9 as an internal standard.
References
-
NCATS Inxight Drugs. "METENEPROST". Available at:[Link]
-
PubChem. "Meteneprost | C23H38O4 | CID 5283060". Available at:[Link]
-
Bundy, G.L., et al. "Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins." Adv Prostaglandin Thromboxane Res. 1980. Available at: [Link]
Sources
- 1. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meteneprost | C23H38O4 | CID 5283060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. evitachem.com [evitachem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. METENEPROST [drugs.ncats.io]
- 7. Meteneprost, U-46785-药物合成数据库 [drugfuture.com]
